molecular formula C22H20O4 B5801897 4-(benzyloxy)phenyl (2-methylphenoxy)acetate

4-(benzyloxy)phenyl (2-methylphenoxy)acetate

Cat. No. B5801897
M. Wt: 348.4 g/mol
InChI Key: WVOBOKAYKMXTIZ-UHFFFAOYSA-N
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Description

4-(benzyloxy)phenyl (2-methylphenoxy)acetate, also known as BMA, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the areas of cancer treatment and drug discovery.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)phenyl (2-methylphenoxy)acetate involves the inhibition of the Akt/mTOR signaling pathway, which is a key regulator of cell growth and survival. 4-(benzyloxy)phenyl (2-methylphenoxy)acetate binds to the active site of Akt and prevents its activation, which leads to the inhibition of mTOR and subsequent induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(benzyloxy)phenyl (2-methylphenoxy)acetate has been shown to have several biochemical and physiological effects. It has been reported to induce G1 cell cycle arrest, which prevents cancer cells from dividing and proliferating. 4-(benzyloxy)phenyl (2-methylphenoxy)acetate also inhibits the migration and invasion of cancer cells, which is an important factor in cancer metastasis. Additionally, 4-(benzyloxy)phenyl (2-methylphenoxy)acetate has been shown to induce autophagy, which is a process of self-digestion that can lead to the death of cancer cells.

Advantages and Limitations for Lab Experiments

4-(benzyloxy)phenyl (2-methylphenoxy)acetate has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily confirmed using standard analytical techniques. 4-(benzyloxy)phenyl (2-methylphenoxy)acetate has also been shown to have low toxicity in animal studies, which makes it a safe compound to work with in the lab. However, one limitation of 4-(benzyloxy)phenyl (2-methylphenoxy)acetate is its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-(benzyloxy)phenyl (2-methylphenoxy)acetate. One potential avenue of research is the development of new cancer therapies based on 4-(benzyloxy)phenyl (2-methylphenoxy)acetate. This could involve the synthesis of derivatives of 4-(benzyloxy)phenyl (2-methylphenoxy)acetate with enhanced potency and selectivity for cancer cells. Another direction for research is the investigation of the role of 4-(benzyloxy)phenyl (2-methylphenoxy)acetate in other disease states, such as neurodegenerative disorders or infectious diseases. Finally, further studies are needed to elucidate the precise mechanism of action of 4-(benzyloxy)phenyl (2-methylphenoxy)acetate and to identify potential biomarkers for its activity.

Synthesis Methods

The synthesis of 4-(benzyloxy)phenyl (2-methylphenoxy)acetate involves the reaction of 4-hydroxybenzyl alcohol with 2-methylphenoxyacetic acid in the presence of a base catalyst. This reaction results in the formation of 4-(benzyloxy)phenyl (2-methylphenoxy)acetate as a white solid with a melting point of 78-80°C. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

4-(benzyloxy)phenyl (2-methylphenoxy)acetate has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-(benzyloxy)phenyl (2-methylphenoxy)acetate works by inducing apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

(4-phenylmethoxyphenyl) 2-(2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-17-7-5-6-10-21(17)25-16-22(23)26-20-13-11-19(12-14-20)24-15-18-8-3-2-4-9-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOBOKAYKMXTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)phenyl 2-(2-methylphenoxy)acetate

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